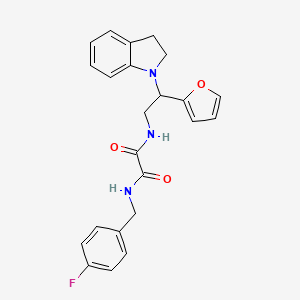
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Agents
- A study explored the synthesis and potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives similar to N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, as novel antiallergic compounds. The research highlighted one compound exhibiting significantly enhanced antiallergic potency, being more effective than astemizole in histamine release assays, indicating a promising avenue for the development of new antiallergic therapies (Menciu et al., 1999).
Anticancer Activity
- Research has also focused on the synthesis of compounds for potential anticancer applications, including those with structures similar to this compound. For instance, derivatives have been synthesized and evaluated for cytotoxic activities against cancer cell lines, suggesting the possibility of developing new therapeutic agents for cancer treatment (Mohideen et al., 2017).
Synthetic Methodologies
- The compound has also played a role in advancing synthetic methodologies, particularly in the synthesis of heterocyclic compounds. Studies have described the use of similar compounds in the synthesis of indoles and other heterocycles, showcasing the versatility of these compounds in organic synthesis (Butin & Smirnov, 2005).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” would depend on the specific structure and functional groups of the compound.
Mode of action
The mode of action of indole derivatives can vary widely, depending on the specific compound and its targets . They may inhibit or activate their targets, leading to a variety of biological effects.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, cancer, HIV, and many other conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely, depending on the specific compound . Factors that could influence these properties include the compound’s size, charge, and hydrophobicity, as well as the presence of specific functional groups.
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes . The specific effects of “this compound” would depend on its specific targets and mode of action.
Action environment
Environmental factors that could influence the action of indole derivatives include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific cell or tissue type in which the compound is acting .
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEHICPLANMGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)

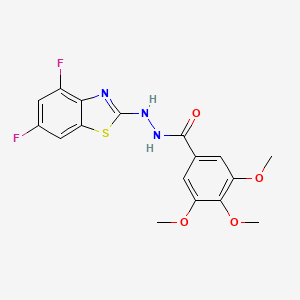
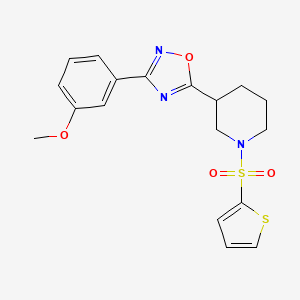
![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)
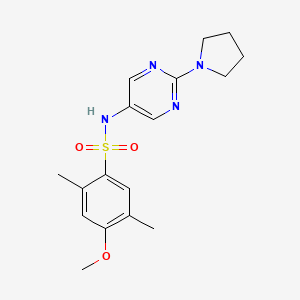


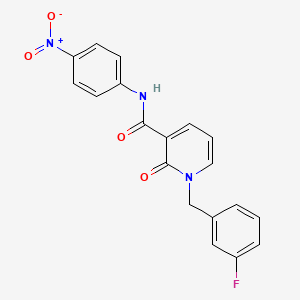
![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)
![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/no-structure.png)
![4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2630454.png)

